molecular formula C19H23N3O4S2 B2767138 N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-37-3

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2767138
CAS RN: 896273-37-3
M. Wt: 421.53
InChI Key: DCZYFQXUIKAASQ-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as TPO, is a compound that has gained significant attention in the field of scientific research due to its potential application in drug discovery and development. TPO is a small molecule that belongs to the class of oxalamide compounds, which have been found to exhibit promising biological activities.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, a type of coupling reaction. This catalyst system demonstrates high efficiency with (hetero)aryl chlorides, previously challenging substrates for Cu-catalyzed processes. Its broad applicability includes various functionalized (hetero)aryl chlorides and a wide array of aromatic and aliphatic primary amides, yielding good to excellent outcomes. This advancement also enables the arylation of lactams and oxazolidinones, highlighting its potential for creating complex molecular architectures in pharmaceutical synthesis and material science (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-oxalamides

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, employing a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides, has been developed. This method showcases a new rearrangement sequence, offering an efficient and high-yielding pathway to anthranilic acid derivatives and oxalamides. This breakthrough provides a valuable tool for the synthesis of key intermediates in drug development and material science (Mamedov et al., 2016).

properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-14-6-8-17(9-7-14)28(25,26)22-10-2-4-15(22)12-20-18(23)19(24)21-13-16-5-3-11-27-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZYFQXUIKAASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

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